Panamesine - 139225-37-9

Panamesine

Catalog Number: EVT-1521569
CAS Number: 139225-37-9
Molecular Formula: C9H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Panamesine, also known by its developmental code name EMD-57455, is a sigma receptor antagonist that was primarily investigated by Merck in the 1990s as a potential treatment for schizophrenia. This compound targets sigma receptors, which are implicated in various neuropsychiatric disorders. Its development aimed to provide an alternative to traditional antipsychotics, focusing on a novel mechanism of action that could offer therapeutic benefits with potentially fewer side effects than existing treatments .

Source and Classification

Panamesine is classified as a psycholeptic and an antipsychotic agent. It functions primarily as an antagonist at sigma receptors, specifically sigma-1 and sigma-2 subtypes. This classification places it within a category of drugs that modulate neurotransmitter systems, particularly those related to mood and cognition .

Synthesis Analysis

The synthesis of Panamesine involves several key steps that utilize established organic chemistry techniques. The compound can be synthesized from commercially available precursors through a series of reactions including:

  1. Buchwald-Hartwig Amination: This step involves the coupling of aryl halides with amines to form secondary amines.
  2. N-Boc Deprotection: The removal of the N-Boc protecting group is achieved using trifluoroacetic acid.
  3. Alkylation Reactions: Subsequent alkylation with various bromides leads to the formation of the desired final compound.

The synthetic route is typically characterized by high yields and purity, with intermediates being carefully monitored throughout each stage to ensure successful progression towards the final product .

Molecular Structure Analysis

The molecular formula of Panamesine is C23H26N2O6C_{23}H_{26}N_{2}O_{6}, with a molar mass of approximately 426.469 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity, including:

  • A spirocyclic core structure that enhances binding affinity to sigma receptors.
  • Hydroxyl groups that may play a role in solubility and receptor interaction.

Structural Data

  • IUPAC Name: [Full IUPAC name not provided in sources]
  • CAS Number: [CAS number not provided in sources]
  • SMILES Notation: [SMILES notation not provided in sources]

The three-dimensional conformation of Panamesine can be modeled using computational chemistry tools, which provide insights into its binding interactions with sigma receptors .

Chemical Reactions Analysis

Panamesine's chemical reactivity is primarily characterized by its interactions with sigma receptors. The compound undergoes specific binding reactions that modulate receptor activity, which can lead to downstream effects on neurotransmitter systems such as dopamine and serotonin.

Key Reactions

  1. Binding Affinity Studies: Radioligand assays have demonstrated Panamesine's selective affinity for sigma receptors, with reported Ki values indicating its potency.
  2. Metabolic Pathways: Following administration, Panamesine is metabolized into various metabolites, including EMD-59983, which may also exhibit pharmacological activity .
Mechanism of Action

Panamesine acts as an antagonist at sigma receptors, which are thought to play a role in modulating neurotransmission and neuroprotection. The mechanism involves:

  1. Receptor Binding: Panamesine binds to sigma-1 and sigma-2 receptors, preventing their activation by endogenous ligands.
  2. Neurotransmitter Modulation: By inhibiting these receptors, Panamesine may influence the release and uptake of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with schizophrenia .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data not provided.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions; specific stability data not provided.
  • Reactivity: Reacts selectively with sigma receptors without significant off-target effects.

These properties underscore its potential therapeutic utility while highlighting the need for careful formulation in drug development .

Applications

Panamesine has been primarily studied for its potential applications in treating schizophrenia and other neuropsychiatric disorders due to its unique mechanism of action as a sigma receptor antagonist. Research continues into its efficacy and safety profile compared to traditional antipsychotic medications.

Scientific Uses

  • Antipsychotic Development: Investigated as an alternative treatment for schizophrenia.
  • Research Tool: Used in studies exploring the role of sigma receptors in neurobiology.

The ongoing exploration of Panamesine's pharmacological profile may lead to new insights into treatment strategies for complex psychiatric conditions .

Introduction to Panamesine

Historical Discovery and Classification as a Sigma Ligand

Panamesine (developmental code EMD-57455) emerged in the early 1990s as a selective sigma (σ) receptor ligand investigated by Merck for schizophrenia treatment. Initially misclassified as an opioid receptor modulator, sigma receptors were redefined as a distinct class due to their negligible interaction with opioid antagonists like naloxone. Panamesine’s identification stemmed from efforts to develop antipsychotics without extrapyramidal side effects associated with typical dopamine D₂ antagonists. Preclinical studies demonstrated its high affinity for σ receptors, positioning it as a putative atypical neuroleptic. Despite promising Phase II clinical trials showing efficacy in reducing psychotic symptoms, development was discontinued, and the compound was never marketed [1] [5] [7].

  • Key Milestones:
  • 1990s: Synthesized and characterized as a σ receptor antagonist [1].
  • 1997–1999: Early open-label trials in schizophrenia patients reported reductions in Brief Psychiatric Rating Scale (BPRS) scores [5] [7].
  • Discontinuation: Despite reaching Phase II, development ceased due to inconsistent side-effect profiles, including rare extrapyramidal symptoms [5].

Structural Characteristics and Chemical Nomenclature

Panamesine is a complex heterocyclic compound with defined stereochemistry and functional groups critical to its receptor affinity.

  • Systematic Name: (5S)-5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one [1] [3].
  • Molecular Formula: C₂₃H₂₆N₂O₆ [1] [3].
  • Molecular Weight: 426.47 g/mol [3] [7].
  • Stereochemistry: Features an (S)-configured chiral center at the 5-position of the oxazolidinone ring, which is essential for σ receptor binding [7].
  • Key Moieties:
  • Piperidine Ring: Substituted with a hydroxy group and a 1,3-benzodioxole group.
  • Oxazolidinone Core: Linked to a p-methoxyphenyl group and a methylpiperidine chain [1] [3].
  • Physicochemical Properties:
  • Melting Point: 165°C [3].
  • Solubility: Highly soluble in DMSO (125 mg/mL) [2].

Table 1: Key Identifiers of Panamesine

PropertyValue
CAS Registry Number139225-22-2
IUPAC Name(5S)-5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Molecular FormulaC₂₃H₂₆N₂O₆
Exact Mass426.1791 Da
XLogP2.5 (predicted)

Pharmacological Classification Within Sigma Receptor Ligands

Panamesine is pharmacologically classified as a high-affinity, dual sigma receptor antagonist with near-equal potency at σ₁ and σ₂ subtypes.

  • Receptor Affinity Profile:
  • σ₁/σ₂ IC₅₀: 6 nM, demonstrating sub-nanomolar selectivity over dopamine, serotonin, and NMDA receptors [1] [2] [4].
  • Metabolite Activity: Its major metabolite, EMD-59983, retains σ affinity (IC₅₀ = 24 nM) but also blocks dopamine D₂/D₃ receptors (IC₅₀ = 23 nM), contributing to "atypical" neuroleptic properties [1] [4].

  • Functional Activity:

  • Antidopaminergic Effects: Modulates dopaminergic neurotransmission indirectly via σ antagonism, reducing psychosis without cataleptic effects at low doses [7] [4].
  • c-fos Induction: Like atypical antipsychotics, it induces c-fos expression in cortical regions (e.g., piriform cortex) at 0.3–30 mg/kg doses, indicating limbic selectivity [2] [7].

  • Classification Context:

  • Sigma Ligands: Contrasts with σ agonists (e.g., SA4503) and pure antagonists (e.g., NE-100). Panamesine’s dual σ₁/σ₂ blockade aligns with ligands like haloperidol but with superior σ selectivity [4] [8].
  • Therapeutic Category: Classified preclinically as an "atypical antipsychotic" due to limbic-preferential activity and low dystonia risk [1] [7].

Table 2: Panamesine’s Pharmacological Profile vs. Reference Compounds

LigandPrimary Targetσ₁ IC₅₀ (nM)σ₂ IC₅₀ (nM)D₂ IC₅₀ (nM)
Panamesineσ₁/σ₂ antagonist66>10,000
EMD-59983 (metabolite)σ/D₂ antagonist242423
Haloperidolσ/D₂ antagonist2431.2
NE-100σ₁ antagonist1.8200>10,000

Table 3: Clinical Development Status of Panamesine

Development PhaseKey FindingsReference
PreclinicalHigh σ affinity; c-fos induction in cortex [2]
Phase II (Schizophrenia)BPRS reduction in 4/7 patients; sporadic EPS [5]
DiscontinuedNever marketed [1]

Properties

CAS Number

139225-37-9

Product Name

Panamesine

Molecular Formula

C9H14O2

Synonyms

Panamesine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.